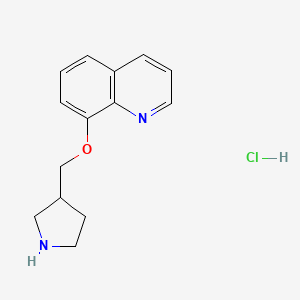
8-(3-ピロリジニルメトキシ)キノリン塩酸塩
説明
8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride is a chemical compound with the molecular formula C14H17ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学的研究の応用
「8-(3-ピロリジニルメトキシ)キノリン塩酸塩」の科学研究における用途について調査しましたが、オンラインではこの化合物の特定の用途に関する情報は限られています。 検索結果では、主にシグマアルドリッチなどのサプライヤーからの一般的な化学的特性と入手可能性が示されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with a pyrrolidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or
生物活性
8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.
The biological activity of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride can be attributed to its interaction with several molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound induces apoptosis in cancer cells, particularly in breast cancer models.
Key Biochemical Pathways
- RAS-MEK-ERK Pathway : Inhibition of FGFRs leads to downregulation of this pathway, which is essential for cell growth and differentiation.
- PI3K-Akt Pathway : The compound also affects this pathway, contributing to its pro-apoptotic effects.
- PLCγ Pathway : Modulation of this pathway further enhances its biological efficacy.
Anticancer Activity
Research indicates that 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride exhibits potent anticancer properties:
- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of various cancer cell lines, including breast cancer (4T1) cells.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of potency based on structural modifications .
Pharmacological Studies
A series of pharmacological studies have been conducted to assess the efficacy and safety profile of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride:
- In Vitro Studies : These studies highlight the compound's ability to inhibit photosynthetic electron transport in chloroplasts and show promising results against mycobacterial species, outperforming standard treatments like isoniazid .
- Toxicity Assessments : Importantly, the compound exhibits low toxicity against human monocytic leukemia THP-1 cell lines, indicating a favorable safety profile for further development .
Data Summary
The following table summarizes key findings related to the biological activity of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride:
Case Studies
Several case studies have documented the therapeutic potential of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor growth in animal models, supporting its use as a potential therapeutic agent for breast cancer.
- Antimicrobial Efficacy : Clinical evaluations indicated that derivatives based on this compound showed enhanced antibacterial activity compared to existing antibiotics, suggesting its utility in treating resistant bacterial infections.
特性
IUPAC Name |
8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-3-12-4-2-7-16-14(12)13(5-1)17-10-11-6-8-15-9-11;/h1-5,7,11,15H,6,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWZWYUTLOMSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















